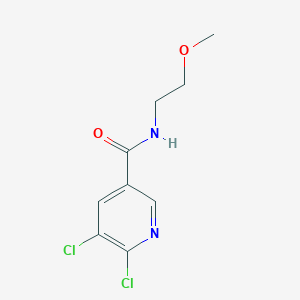

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide

Description

Historical Context and Significance of Nicotinamide (B372718) Core Structures

The significance of the nicotinamide core structure is rooted in its natural prevalence and essential role in cellular metabolism. This inherent bio-friendliness has made it an attractive starting point for the design of molecules that can interact with biological systems. In the realm of agrochemicals, the commercial success of nicotinamide-based fungicides has solidified the importance of this structural motif. These compounds often act by inhibiting crucial enzymes in pathogenic fungi, disrupting their metabolic processes and preventing crop damage.

Rationale for the Design and Synthesis of Novel Halogenated Nicotinamide Analogues

The introduction of halogen atoms into organic molecules is a well-established strategy in medicinal and agrochemical research to enhance biological activity. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of nicotinamide derivatives, the addition of chlorine atoms, particularly at the 5- and 6-positions of the pyridine (B92270) ring, has been shown to be a key factor in boosting fungicidal potency. This has driven the rational design and synthesis of novel halogenated nicotinamide analogues with the aim of discovering compounds with superior efficacy and selectivity.

Current Landscape of Research on Nicotinamide Derivatives with Diverse Bioactivities

The research landscape for nicotinamide derivatives is vibrant and expanding. Scientists are actively exploring their potential as fungicides, insecticides, and herbicides. The versatility of the nicotinamide scaffold allows for a wide range of chemical modifications, leading to the discovery of compounds with diverse modes of action. Current research focuses on understanding the structure-activity relationships (SAR) to optimize the efficacy of these derivatives against specific agricultural pests and diseases.

Specific Research Focus on 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide

Within this broad field of research, this compound represents a specific molecule of interest. Its structure combines the proven fungicidal potentiation of the 5,6-dichloro-substituted nicotinamide core with an N-(2-methoxyethyl) side chain. This particular side chain can influence the compound's solubility, permeability, and interaction with its biological target. The investigation of this specific derivative is driven by the hypothesis that this unique combination of structural features could result in a compound with desirable agrochemical properties, such as high efficacy, good crop safety, and a favorable environmental profile. While extensive public research on this exact molecule is limited, its structural components suggest a primary focus on its potential as a fungicide.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-N-(2-methoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-15-3-2-12-9(14)6-4-7(10)8(11)13-5-6/h4-5H,2-3H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFJZQLASWTDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=C(N=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dichloro N 2 Methoxyethyl Nicotinamide

Strategic Disconnection and Retrosynthetic Analysis of the Compound

Figure 1: Retrosynthetic Disconnection of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide

Synthesis of Key Precursors

The successful synthesis of the target compound hinges on the efficient preparation of its constituent parts. This section details the synthetic routes to 5,6-Dichloronicotinic acid and 2-Methoxyethylamine (B85606).

Preparation of 5,6-Dichloronicotinic Acid Derivatives

5,6-Dichloronicotinic acid is a crucial intermediate, and its synthesis can be achieved through several reported methods.

One common industrial method involves the hydrolysis of 2,3-dichloro-5-trichloromethyl pyridine (B92270) (DCTC). This process typically involves the treatment of DCTC with a strong acid, such as sulfuric acid, to hydrolyze the trichloromethyl group to a carboxylic acid.

Another route starts from 6-Hydroxynicotinic acid. This precursor can be subjected to a chlorination reaction to introduce the two chlorine atoms onto the pyridine ring, yielding the desired 5,6-Dichloronicotinic acid.

Furthermore, the hydrolysis of ethyl 5,6-dichloronicotinate presents another viable pathway. This straightforward reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification to precipitate the carboxylic acid.

Table 1: Synthetic Routes to 5,6-Dichloronicotinic Acid

| Starting Material | Key Transformation | Reagents |

|---|---|---|

| 2,3-dichloro-5-trichloromethyl pyridine (DCTC) | Hydrolysis | Strong acid (e.g., H₂SO₄) |

| 6-Hydroxynicotinic acid | Chlorination | Chlorinating agent |

| Ethyl 5,6-dichloronicotinate | Hydrolysis | Base (e.g., NaOH), then Acid |

Synthesis of the 2-Methoxyethylamine Moiety

2-Methoxyethylamine is a commercially available reagent, but its synthesis can be accomplished through various laboratory procedures. A prevalent method starts from the readily available ethanolamine. The synthesis involves the methylation of the hydroxyl group of ethanolamine. This can be achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

An alternative approach utilizes ethylene (B1197577) glycol monomethyl ether. This starting material can be converted to 2-methoxyethylamine through a nucleophilic substitution reaction where the hydroxyl group is first converted to a good leaving group (e.g., a tosylate or a halide) and then displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent.

Table 2: Synthetic Routes to 2-Methoxyethylamine

| Starting Material | Key Transformation | Reagents |

|---|---|---|

| Ethanolamine | Methylation | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), Base |

| Ethylene glycol monomethyl ether | Amination | 1. Activating agent (e.g., TsCl) 2. Amine source (e.g., NH₃) |

Optimized Amidation Reaction for N-Alkylation

The final and critical step in the synthesis of this compound is the formation of the amide bond between 5,6-Dichloronicotinic acid and 2-Methoxyethylamine. Due to the electron-withdrawing nature of the two chlorine atoms on the pyridine ring, 5,6-Dichloronicotinic acid is an activated carboxylic acid, which can facilitate the amidation reaction. However, optimization of reaction conditions is crucial to ensure high yield and purity.

Direct Coupling Protocols

Direct coupling protocols involving the use of activating agents are the most common methods for this type of transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents for the synthesis of amides from nicotinic acid derivatives include:

Carbodiimides: Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are highly effective. The additive helps to suppress side reactions and minimize racemization if chiral centers are present.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times. These are often used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (ACN) being the most common. The reaction temperature is typically kept at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Table 3: Common Coupling Reagents for Amidation

| Reagent Class | Examples | Typical Additives/Bases |

|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, HOAt |

| Uronium/Guanidinium Salts | HATU, HBTU, BOP | DIPEA, TEA |

Catalytic Approaches and Reaction Conditions

In recent years, catalytic methods for direct amidation have gained significant attention as they offer a more atom-economical and environmentally friendly alternative to stoichiometric activating agents.

One of the most promising catalytic approaches involves the use of boronic acid catalysts . Arylboronic acids, particularly those with electron-withdrawing groups, have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. The reaction typically proceeds at elevated temperatures in a solvent that allows for the azeotropic removal of water, such as toluene (B28343) or xylene. The proposed mechanism involves the formation of a reactive acylboronate intermediate.

Lewis acids, such as titanium (IV) isopropoxide or zirconium (IV) chloride, can also be employed as catalysts for direct amidation. These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. These reactions often require high temperatures and the removal of water to proceed efficiently.

The optimization of catalytic amidation would involve screening different catalysts, adjusting the reaction temperature, and ensuring efficient water removal to drive the equilibrium towards product formation.

Table 4: Catalytic Approaches for Amidation

| Catalyst Type | Examples | Key Reaction Conditions |

|---|---|---|

| Boronic Acids | Phenylboronic acid, substituted arylboronic acids | High temperature, azeotropic water removal |

| Lewis Acids | Ti(O-iPr)₄, ZrCl₄ | High temperature, inert atmosphere |

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product meets the required standards of purity. These processes typically involve a combination of chromatographic and crystallization methods tailored to the physicochemical properties of the compound.

Chromatographic techniques are paramount for the purification of nicotinamide (B372718) derivatives. Flash column chromatography is a commonly employed method due to its efficiency and scalability. google.com This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential adsorption to a stationary phase.

For a compound like this compound, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is carefully selected to achieve optimal separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. For nicotinamides, a mixture of a chlorinated solvent like dichloromethane (DCM) and an alcohol such as methanol (B129727) (MeOH) is frequently effective. google.com The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product, which are then combined and concentrated.

| Parameter | Description | Typical Value / System |

|---|---|---|

| Stationary Phase | The solid adsorbent through which the solvent flows. | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system used to move the mixture through the column. | Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 1% to 20% MeOH) google.com |

| Elution Mode | The method of applying the mobile phase. | Gradient or Isocratic |

| Detection Method | Technique used to monitor the column effluent. | Thin-Layer Chromatography (TLC) with UV visualization |

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility decreases, leading to the formation of crystals.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either fully dissolved or completely insoluble. For nicotinamide derivatives, polar solvents or solvent mixtures are often effective. The process may involve slow cooling of a saturated solution, slow evaporation of the solvent, or the addition of an "anti-solvent" (a solvent in which the compound is insoluble) to a solution of the compound to induce precipitation. Recrystallization of the precursor, 5,6-dichloronicotinic acid, is a key step in its purification, often accomplished from aqueous solutions or organic solvents. google.com

| Solvent | Polarity | Boiling Point (°C) | Typical Use |

|---|---|---|---|

| Water | High | 100 | For polar compounds, often used for acid precursors. google.com |

| Ethanol | High | 78 | General purpose for moderately polar compounds. |

| Ethyl Acetate | Medium | 77 | For compounds of intermediate polarity. |

| Dichloromethane | Medium | 40 | Often used in combination with a less polar anti-solvent. |

| Hexane | Low | 69 | Used as an anti-solvent for more polar compounds. |

Exploration of Alternative Synthetic Routes

While the linear synthesis involving amide bond formation is a standard approach, modern organic synthesis seeks more efficient and elegant pathways. Alternative routes such as convergent synthesis and cascade reactions represent advanced strategies for constructing complex molecules like this compound.

For this compound, a convergent approach would involve two separate synthetic pathways:

Synthesis of the Pyridine Core: Preparation of an activated form of 5,6-dichloronicotinic acid, such as the corresponding acid chloride or ester.

Synthesis of the Side Chain: Preparation of 2-methoxyethylamine.

These two fragments are then coupled in a final, high-yielding reaction to form the target molecule. This strategy minimizes the number of steps performed on the main molecular backbone, thus preserving the valuable chlorinated pyridine intermediate until the final coupling step.

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. These reactions are highly efficient as they reduce the number of separate purification steps, save solvents and reagents, and can rapidly build molecular complexity from simple starting materials.

For the synthesis of the 5,6-dichloronicotinamide core, a hypothetical cascade reaction could involve the construction of the substituted pyridine ring itself. Research has shown that highly functionalized pyridines can be synthesized through one-pot cascade reactions. acs.orgorganic-chemistry.orgnih.gov For instance, a [3+3] annulation strategy involving the reaction of an enone intermediate with a β-enaminoester can lead to the formation of a pyridine-3-carboxylate structure in a single pot. acs.orgnih.gov Adapting such a methodology to incorporate the specific 5,6-dichloro substitution pattern would represent a significant advancement, offering a highly convergent and atom-economical route to the core structure of the target molecule. Other cascade processes, such as those involving tandem Pummerer-type rearrangements and aza-Prins cyclizations, also provide powerful means for assembling complex pyridine frameworks from simple precursors. acs.org

Investigation of Biological Activities and Target Pathways

Evaluation of Antifungal Efficacy

Nicotinamide (B372718) derivatives have emerged as a promising class of compounds with significant antifungal properties. Research into various analogs provides a framework for understanding the potential efficacy of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide.

In Vitro Fungicidal Assays against Plant and Human Pathogens

Pseudoperonospora cubensis, the causative agent of cucumber downy mildew, and various Candida species, which are opportunistic human pathogens, have been key targets in the evaluation of nicotinamide derivatives.

In a study focused on N-(thiophen-2-yl) nicotinamide derivatives, several compounds featuring a 5,6-dichloro-nicotinamide core were synthesized and tested for their in vivo fungicidal activity against Pseudoperonospora cubensis. These studies are particularly relevant due to the shared dichlorinated nicotinamide structure. The results indicated that many of these derivatives exhibited excellent fungicidal activities against this plant pathogen. mdpi.comnih.gov

With regard to human pathogens, while direct studies on this compound against Candida are lacking, research on other nicotinamide derivatives has shown significant activity. For instance, certain nicotinamide analogs have demonstrated potent activity against Candida albicans, including fluconazole-resistant strains. mdpi.comnih.gov One particular derivative, 2-amino-N-(3-isopropylphenyl)nicotinamide, was found to be highly active against C. albicans with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. mdpi.comnih.gov This compound also showed moderate activity against other Candida species and Cryptococcus neoformans. mdpi.comnih.gov

Fungicidal Activity Spectrum and Potency Profiling

The fungicidal spectrum of nicotinamide derivatives is broad, encompassing both plant and human pathogens. The potency of these compounds is often influenced by the specific substitutions on the nicotinamide and the appended chemical moieties.

For the 5,6-dichloro-N-(thiophen-2-yl) nicotinamide series, the in vivo bioassay results against Pseudoperonospora cubensis in a greenhouse setting revealed that some compounds had significantly higher activity than the commercial fungicide diflumetorim. mdpi.comnih.gov Specifically, compounds designated as 4a and 4f in the study, which contain the 5,6-dichloro-nicotinamide scaffold, exhibited EC₅₀ values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.comnih.gov

In studies of other nicotinamide derivatives against a panel of fungi, compounds have shown varying degrees of activity against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.netnih.gov Furthermore, some derivatives have been found to be potent against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.govacs.org

The following table summarizes the antifungal activity of a representative 5,6-dichloro-nicotinamide derivative against Pseudoperonospora cubensis.

| Compound | Target Pathogen | EC₅₀ (mg/L) |

|---|---|---|

| 5,6-dichloro-N-(3-cyano-5-(ethoxycarbonyl)-4-methylthiophen-2-yl)nicotinamide (4f) | Pseudoperonospora cubensis | 1.96 |

Comparative Analysis with Commercial Fungicides

A key aspect of evaluating novel antifungal compounds is to compare their efficacy against established commercial fungicides.

In field trials against cucumber downy mildew, a 10% EC formulation of the 5,6-dichloro-nicotinamide derivative 4f demonstrated control efficacies of 70% at 100 mg/L and 79% at 200 mg/L. mdpi.comresearchgate.net These results were superior to those of the commercial fungicides flumorph (B1672888) (56% control efficacy at 200 mg/L) and mancozeb (B1675947) (76% control efficacy at 1000 mg/L). mdpi.comresearchgate.net However, its efficacy was noted to be inferior to another commercial fungicide, cyazofamid, which showed 91% control efficacy at 100 mg/L. mdpi.com

The table below provides a comparative analysis of the control efficacy of a 5,6-dichloro-nicotinamide derivative with commercial fungicides against cucumber downy mildew.

| Compound/Fungicide | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| Compound 4f | 100 | 70 |

| Compound 4f | 200 | 79 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

| Cyazofamid | 100 | 91 |

Exploration of Kinase Inhibitory Potential

Nicotinamide and its derivatives have also been investigated as inhibitors of various kinases, which are crucial enzymes in cellular signaling pathways.

In Vitro Enzymatic Inhibition Studies

Research into the kinase inhibitory potential of nicotinamide derivatives has identified their ability to target specific kinases involved in inflammatory and disease processes.

One key target is the Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component of the signaling pathways for Toll-like receptors (TLRs) and interleukin-1 family receptors (IL-1R). nih.gov Structure-guided optimization of a nicotinamide series of inhibitors has led to the identification of potent and selective IRAK4 inhibitors. nih.gov While specific data for this compound is not available, the general nicotinamide scaffold has proven to be a viable starting point for developing IRAK4 inhibitors. Molecular modeling studies on 4,6-diaminonicotinamide (B1618703) derivatives as IRAK4 inhibitors have further highlighted the potential of this class of compounds. mdpi.com

There is currently a lack of specific research in the public domain detailing the in vitro enzymatic inhibition of Spleen tyrosine kinase (Syk) by this compound or closely related dichlorinated nicotinamide derivatives.

Modulation of Cellular Kinase Activity in Relevant Biological Systems

The inhibition of kinase activity by nicotinamide derivatives has been shown to translate into cellular effects in relevant biological systems.

For IRAK4, nicotinamide-based inhibitors have demonstrated activity in pharmacokinetics/pharmacodynamics (PK/PD) models. nih.gov For example, a highly kinome-selective nicotinamide derivative provided a robust PD effect in an LTA-induced model of acute inflammation, with over 90% inhibition at a 10 mg/kg dose. nih.gov This compound also showed efficacy in a TLR7-driven model of murine psoriasis. nih.gov These findings suggest that nicotinamide derivatives can effectively modulate IRAK4-mediated signaling in vivo.

As with the in vitro enzymatic studies, there is a lack of specific information on the modulation of cellular kinase activity of Syk by this compound in the available literature.

Assessment of Other Potential Biological Modulations

Voltage-gated potassium channels of the Kv7 family (KCNQ) are crucial in regulating membrane excitability, making them attractive therapeutic targets for conditions like epilepsy and pain. nih.gov The activation of these channels generally leads to a reduction in neuronal hyperexcitability. While the broader chemical scaffold of nicotinamide has been explored in the development of new Kv7 channel openers, specific studies investigating the direct effects of this compound on Kv7 channel activation have not been prominently reported in scientific literature. Therefore, its activity as a modulator of this particular ion channel family remains to be characterized.

This compound, also known as PF-4800567, is recognized as a potent and selective inhibitor of Casein Kinase 1 epsilon (CK1ε), an enzyme implicated in various cellular processes, including the Wnt signaling pathway which is often dysregulated in cancer. imrpress.comwikipedia.org The inhibition of CK1ε is a therapeutic strategy being investigated for its anti-proliferative effects in malignant cells. imrpress.com

The anti-proliferative activity of this compound has been evaluated across several human cancer cell lines. However, studies indicate that its potency as a CK1ε inhibitor does not always directly translate to high anti-proliferative efficacy, with significant growth inhibition often requiring micromolar concentrations. imrpress.comnih.gov For instance, treatment of U87MG human glioblastoma cells for seven days resulted in a half-maximal inhibitory concentration (IC50) of 28 µM. imrpress.com Similarly, the concentration required to achieve 50% growth inhibition (GI50) after 48 hours was 79 µM in T-47D breast cancer cells, 58 µM in MDA-MB-453 breast cancer cells, and 76 µM in the SW1573 non-small cell lung cancer cell line. imrpress.com

In the context of hematological cancers, the compound was tested on the MEC-1 cell line, a model for chronic lymphocytic leukemia (CLL). In a transwell migration assay, PF-4800567 demonstrated a 50% effective concentration (EC50) of 72.1 µM for inhibiting the migration of these cells. ashpublications.org Despite its selective biochemical activity against CK1ε, some research has characterized its anti-cancer activity as weak when used as a standalone agent. nih.gov Nevertheless, its ability to inhibit CK1ε-driven pathways suggests potential utility, possibly in combination with other therapeutic agents, for specific cancer subtypes that are dependent on this signaling axis. mdpi.com

Table 1: Anti-Proliferative and Inhibitory Activity of this compound in Various Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) |

| U87MG | Glioblastoma | Proliferation | IC50 | 28 |

| T-47D | Breast Cancer | Growth Inhibition | GI50 | 79 |

| MDA-MB-453 | Breast Cancer | Growth Inhibition | GI50 | 58 |

| SW1573 | Non-Small Cell Lung Cancer | Growth Inhibition | GI50 | 76 |

| MEC-1 | Chronic Lymphocytic Leukemia | Migration | EC50 | 72.1 |

Systematic Substituent Effects on the Nicotinamide Core

The nicotinamide scaffold serves as a versatile platform for the development of various therapeutic agents. The introduction of substituents onto this core structure can dramatically alter its interaction with biological targets, thereby modulating its activity.

Influence of Halogen Position and Nature on Activity

Halogens are frequently incorporated into drug candidates to improve biological activity, selectivity, and pharmacokinetic profiles. Their effects are highly dependent on their position and nature (fluorine, chlorine, bromine, iodine). While direct SAR studies on a broad range of halogenated nicotinamides are not extensively available in the public domain, general principles of medicinal chemistry suggest that the introduction of halogens can influence activity through several mechanisms:

Electronic Effects : Halogens are electronegative and can alter the electron distribution within the aromatic ring, potentially influencing binding interactions with target proteins.

Lipophilicity : The addition of halogens generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and its metabolic stability.

Steric Effects : The size of the halogen atom can influence the conformation of the molecule and its fit within a binding pocket.

In the context of nicotinamide derivatives, the specific placement of halogens is crucial. For instance, in a series of N-(thiophen-2-yl)nicotinamide derivatives with fungicidal activity, substitutions on the pyridine (B92270) ring were explored. While this study did not systematically vary the halogen type, it did investigate different substitution patterns, including 5,6-dichloro substitution, underscoring the importance of the substitution pattern on the nicotinamide core for biological activity.

Impact of Substitutions at the 5,6-Positions

The 5,6-dichloro substitution pattern on the nicotinamide ring is a key feature of the compound . Research on N-(thiophen-2-yl) nicotinamide derivatives has provided valuable insights into the impact of this specific substitution. A study systematically modified the substituents on the pyridine ring and found that the 5,6-dichloro substitution was a key component of the most active compounds.

To illustrate the impact of substitutions at these positions, consider the following data from a study on the fungicidal activity of related nicotinamide derivatives against cucumber downy mildew:

| Compound ID | R1 (Position 5) | R2 (Position 6) | R3 (on thiophene (B33073) ring) | EC50 (mg/L) |

| 4a | H | H | OC2H5 | >400 |

| 4e | H | Br | OC2H5 | 10.77 |

| 4f | Cl | Cl | OC2H5 | 1.96 |

| 4g | Br | Cl | OCH3 | >400 |

This data clearly indicates that the presence of halogens at the 5 and 6 positions significantly enhances fungicidal activity compared to the unsubstituted analog (4a). Furthermore, the 5,6-dichloro substituted compound (4f) exhibited the highest potency in this series, suggesting a favorable interaction conferred by this specific substitution pattern.

Role of the N-(2-methoxyethyl) Chain

Variations in Alkoxy Chain Length and Branching

The following table demonstrates the effect of varying the alkyl chain length on fungicidal activity in a series of 5,6-dichloronicotinamide derivatives:

| Compound ID | R1 (on thiophene ring) | EC50 (mg/L) |

| 4i | OCH3 | 8.31 |

| 4f | OC2H5 | 1.96 |

| 4j | OCH(CH3)2 | 21.94 |

| 4k | O(CH2)2CH3 | 30.41 |

| 4l | O(CH2)3CH3 | 100-400 |

This data shows a clear trend where the activity first increases from a methoxy (B1213986) to an ethoxy group and then decreases as the alkyl chain becomes longer or branched. This suggests that there is an optimal size and shape for this substituent to fit into the target's binding site. The ethoxy group in compound 4f provided the highest activity, indicating that a two-carbon chain is preferred in this particular series. This highlights the sensitivity of the biological target to the length and steric bulk of the alkoxy chain.

Contribution of the Methoxy Moiety to Activity

The methoxy group (-OCH3) in the N-(2-methoxyethyl) chain can have a significant impact on the molecule's properties. While direct experimental data isolating the effect of the methoxy group for this compound is scarce, its role can be inferred from general medicinal chemistry principles. The methoxy group can:

Introduce a Hydrogen Bond Acceptor : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a key interaction with the biological target.

Influence Conformation : The presence of the methoxy group can restrict the rotation of the side chain, favoring a specific conformation that may be optimal for binding.

Modify Physicochemical Properties : The methoxy group can impact solubility and lipophilicity, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Integration of SAR Data for Lead Optimization

The process of lead optimization involves the iterative modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com The SAR data gathered from systematic modifications provide a roadmap for this process. spirochem.comyoutube.comoncodesign-services.com

For a compound like this compound, the SAR insights suggest several avenues for optimization:

Fine-tuning the Nicotinamide Core : While the 5,6-dichloro substitution appears highly favorable in the context of fungicidal activity, further exploration of other halogen combinations (e.g., 5-chloro-6-bromo) or the introduction of other small electron-withdrawing groups could be warranted to see if potency can be further improved.

Optimizing the N-Alkoxyethyl Chain : The data suggests that the length and branching of the N-substituent are critical. A systematic exploration of variations around the 2-methoxyethyl chain would be a logical next step. This could include synthesizing analogs with longer or shorter alkoxy chains (e.g., methoxymethyl, ethoxyethyl) and exploring the impact of branching on the ethyl backbone.

Bioisosteric Replacement : The methoxy group could be replaced with other bioisosteres, such as a hydroxyl group, a fluorine atom, or a small alkyl group, to probe the importance of the hydrogen bond accepting capability and the steric bulk of this moiety.

Activity Cliff Analysis for Key Structural Modifications

An activity cliff is defined as a pair of structurally similar compounds that exhibit a large difference in biological activity. rsc.orgnih.gov This phenomenon is a critical aspect of SAR studies as it highlights small structural changes that can lead to significant gains or losses in potency. d-nb.info While specific activity cliff data for this compound is not available, we can hypothesize potential activity cliffs by considering modifications at key positions of the molecule.

Hypothetical Activity Cliff Analysis:

To illustrate the concept, consider the following hypothetical analogs of this compound and their potential impact on an arbitrary biological target.

| Compound ID | R1 | R2 | R3 | Potency (IC50, nM) | Fold Change |

| 1 (Parent) | Cl | Cl | -CH2CH2OCH3 | 50 | - |

| 2 | H | Cl | -CH2CH2OCH3 | 500 | 10x decrease |

| 3 | Cl | H | -CH2CH2OCH3 | 800 | 16x decrease |

| 4 | Cl | Cl | -CH2CH2OH | 25 | 2x increase |

| 5 | Cl | Cl | -CH3 | 1000 | 20x decrease |

In this hypothetical data set:

Compounds 1 and 2/3: The removal of a single chlorine atom from the pyridine ring leads to a significant decrease in potency. This suggests that the dichloro substitution pattern is crucial for activity, and the interaction of these chlorine atoms with the target protein may be substantial. The pair of Compound 1 and Compound 2, as well as Compound 1 and Compound 3, would be considered activity cliffs.

Compounds 1 and 4: A minor modification of the side chain, demethylation of the terminal ether to a hydroxyl group, results in a twofold increase in potency. This could indicate that a hydrogen bond donor at this position is favored over a hydrogen bond acceptor for enhanced binding affinity.

Compounds 1 and 5: A more drastic change in the N-substituent, from a methoxyethyl group to a simple methyl group, causes a dramatic loss of activity. This highlights the importance of the length and functionality of this side chain for the compound's biological effect. This pair would also represent a significant activity cliff.

These examples underscore how seemingly minor chemical modifications can lead to substantial changes in biological activity, a key concept in medicinal chemistry and drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound has not been reported, we can discuss the relevant molecular descriptors that would be critical in building such a model for this class of compounds.

A general QSAR equation can be represented as:

Biological Activity = f(Physicochemical Properties and/or Structural Features)

For a series of analogs of this compound, the following descriptors would likely be important:

Electronic Descriptors:

Partial atomic charges: To model electrostatic interactions with the biological target.

Steric Descriptors:

Molar refractivity (MR) or van der Waals volume: To describe the size and bulk of substituents. The volume of the N-substituent would be a critical parameter.

Sterimol parameters (L, B1, B5): To provide a more detailed description of the shape of the substituents.

Hydrophobic Descriptors:

Topological Descriptors:

Molecular connectivity indices: To describe the branching and connectivity of the atoms in the molecule.

A hypothetical QSAR study on a series of nicotinamide derivatives might yield a model like the one presented in the table below, indicating the contribution of different descriptors to the biological activity.

| Descriptor | Coefficient | p-value | Interpretation |

| cLogP | 0.45 | <0.05 | Positive correlation; increased hydrophobicity is associated with higher activity. |

| MR_sidechain | -0.21 | <0.05 | Negative correlation; larger side chains are detrimental to activity. |

| σ_meta | 0.62 | <0.01 | Positive correlation; electron-withdrawing groups at the meta position of the pyridine ring enhance activity. |

| H-bond donors | 0.15 | >0.05 | Not significant; the number of hydrogen bond donors may not be a primary driver of activity. |

Such a model would suggest that to improve the activity of this compound, one might focus on increasing its hydrophobicity while being mindful of the steric bulk of the N-substituent. The strong positive coefficient for the Hammett constant of the meta substituent would rationalize the beneficial effect of the chlorine atoms on the pyridine ring. QSAR studies on nicotinamide analogs have been successfully used to guide the design of new, more potent compounds. nih.govresearchgate.net

Structure Activity Relationship Sar Insights

The structure of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide contains several key features that are likely to be critical for its biological activity.

5,6-Dichloro Substitution: As previously mentioned, this is a crucial pharmacophore for potent fungicidal activity in many nicotinamide (B372718) series. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the pyridine (B92270) ring and enhance binding to the target enzyme.

N-(2-methoxyethyl) Side Chain: The nature of the substituent on the amide nitrogen is critical for tuning the molecule's properties. The methoxyethyl group offers a balance of lipophilicity and hydrophilicity, which can affect the compound's uptake and transport within the plant and the target pathogen. The ether linkage may also provide a point for metabolic activity, influencing the compound's persistence.

Amide Linker: The amide bond is a common feature in many bioactive molecules and is often involved in hydrogen bonding interactions with the target protein.

Further research involving the synthesis and testing of analogues with variations in the N-substituent would be necessary to fully elucidate the structure-activity relationships for this specific chemical series.

Conclusion and Future Perspectives

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide stands as a molecule of interest within the broader class of halogenated nicotinamide (B372718) derivatives. Based on established structure-activity relationships, it holds significant promise as a potential fungicide. The combination of the potent 5,6-dichloropyridine core with the N-(2-methoxyethyl) side chain presents a unique chemical entity that warrants further investigation.

Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties. Comprehensive biological screening is essential to confirm its fungicidal, insecticidal, and herbicidal activities and to determine its spectrum of efficacy. Should promising activity be identified, further studies into its mode of action, metabolic fate, and toxicological profile would be necessary to assess its viability as a new agrochemical active ingredient. The exploration of such novel derivatives is crucial for the development of the next generation of crop protection solutions.

Advanced Characterization and Computational Approaches

Spectroscopic Characterization for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HRMS, IR)

The unambiguous structural confirmation of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide relies on a suite of spectroscopic techniques. While specific experimental data for this exact molecule is not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related nicotinamide (B372718) derivatives and fundamental spectroscopic principles. meddiscoveries.org

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the chemical environment of hydrogen atoms within a molecule. For this compound, the proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the N-(2-methoxyethyl) side chain. The two aromatic protons would appear as singlets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and amide substituents. The protons of the ethyl linker and the methoxy (B1213986) group would resonate in the upfield region of the spectrum.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of the compound. This technique provides a highly accurate mass-to-charge ratio, allowing for the unequivocal confirmation of the molecular formula, C9H10Cl2N2O2.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to exhibit prominent absorption bands corresponding to the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching, and vibrations associated with the aromatic C-Cl bonds and the C-O-C ether linkage in the side chain. nih.gov

Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Frequencies | Interpretation |

| ¹H NMR | δ 8.5-8.8 (s, 1H), δ 8.2-8.5 (s, 1H), δ 3.6-3.8 (t, 2H), δ 3.5-3.7 (t, 2H), δ 3.3-3.5 (s, 3H) | Aromatic protons (H-2, H-4), -CH2-NH-, -CH2-O-, -OCH3 |

| ¹³C NMR | δ 163-166 (C=O), δ 148-152 (Ar-C), δ 145-148 (Ar-C), δ 138-142 (Ar-C), δ 130-135 (Ar-C), δ 125-130 (Ar-C), δ 58-62 (-OCH3), δ 69-73 (-CH2-O-), δ 39-43 (-CH2-NH-) | Amide carbonyl, Aromatic carbons, Methoxy carbon, Methylene carbons |

| HRMS | Exact mass corresponding to C9H10Cl2N2O2 | Confirmation of elemental composition |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch), ~1550 (N-H bend), ~1250 (C-O stretch), ~700-800 (C-Cl stretch) | Secondary amide, Carbonyl, Ether, Chloro functional groups |

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Computational Chemistry in Compound Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For nicotinamide scaffolds, computational approaches are employed to explore vast chemical spaces, predict biological activity, and optimize pharmacokinetic profiles.

De Novo Design Principles for Nicotinamide Scaffolds

De novo design involves the creation of novel molecular structures from scratch, guided by the structural information of a biological target. nih.govnih.govufrgs.br For nicotinamide-based compounds, this process typically begins with the identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key principles in the de novo design of nicotinamide scaffolds include:

Scaffold Hopping and Modification: Starting with the core nicotinamide structure, computational algorithms can suggest modifications, such as the introduction of different substituents on the pyridine ring or variations in the amide side chain, to enhance binding affinity and selectivity for a specific target.

Fragment-Based Growth: Small molecular fragments known to interact with specific pockets of a target protein can be computationally linked to the nicotinamide core to generate novel, potent molecules. This approach allows for the systematic exploration of the target's binding site.

Structure-Based Design: When the three-dimensional structure of the target protein is known, computational tools can be used to design molecules that fit precisely into the active site. This involves optimizing steric and electronic complementarity between the ligand and the protein. Halogen bonding, a specific type of non-covalent interaction involving halogen atoms, can be a key consideration in the design of compounds like this compound, where the chlorine atoms can act as halogen bond donors. nih.gov

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.

For nicotinamide derivatives, virtual screening can be performed using several methods:

Ligand-Based Virtual Screening: This method relies on the knowledge of existing active molecules. A computational model of the pharmacophore is built based on a set of known active compounds, and this model is then used to search a database for other molecules with similar features.

Structure-Based Virtual Screening (Docking): When the 3D structure of the target is available, molecular docking can be used to predict the binding orientation and affinity of each molecule in a library to the target's active site. mdpi.com Compounds are then ranked based on their predicted binding scores.

Library design involves the creation of a focused collection of compounds with a high probability of containing active molecules against a specific target or family of targets. Computational methods are instrumental in designing such libraries. For nicotinamide scaffolds, this can involve:

Combinatorial Library Design: A virtual library of nicotinamide derivatives can be generated by systematically combining a variety of substituents at different positions on the nicotinamide core and the amide side chain.

Diversity-Oriented Synthesis (DOS) Library Design: This approach aims to create a library of structurally diverse molecules that cover a broad region of chemical space, increasing the chances of finding novel hits against new targets.

Property-Based Filtering: Computational filters can be applied during library design to ensure that the resulting molecules have desirable drug-like properties, such as appropriate molecular weight, lipophilicity, and aqueous solubility.

The integration of these advanced characterization and computational approaches provides a powerful framework for the discovery and development of novel nicotinamide-based compounds with tailored biological activities.

Future Research Directions and Applications

Further Optimization of Biological Activity and Selectivity Profile

The biological activity and selectivity of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide can be systematically optimized through targeted chemical modifications. Structure-activity relationship (SAR) studies on analogous nicotinamide (B372718) derivatives have shown that substitutions on both the pyridine (B92270) ring and the amide substituent can significantly influence efficacy and target specificity.

Future optimization strategies could involve:

Modification of the Dichloro Substitution: Altering the position and nature of the halogen substituents on the pyridine ring could modulate the compound's electronic properties and binding affinity to biological targets.

Variation of the N-substituent: The N-(2-methoxyethyl) group offers multiple avenues for modification. Altering the length of the alkyl chain, replacing the methoxy (B1213986) group with other functional groups, or introducing cyclic moieties could enhance interaction with target proteins.

Introduction of Bioisosteric Replacements: Replacing specific functional groups with bioisosteres could improve pharmacokinetic properties and metabolic stability without compromising biological activity.

| Modification Strategy | Rationale | Potential Outcome |

| Varying halogen substituents (e.g., F, Br, I) | Modulate electronic properties and lipophilicity | Improved target binding and cell permeability |

| Altering the N-alkyl chain length | Optimize spatial orientation within the binding pocket | Enhanced potency and selectivity |

| Replacing the methoxy group | Introduce new hydrogen bonding or steric interactions | Increased target affinity and modified solubility |

| Introducing cyclic structures on the N-substituent | Constrain conformational flexibility | Improved binding specificity and reduced off-target effects |

Exploration of Novel Therapeutic Areas and Agrochemical Applications Beyond Current Scope

While the specific applications of this compound are not yet fully elucidated, the broader class of nicotinamide derivatives has shown promise in diverse fields.

Therapeutic Potential:

Nicotinamide and its derivatives are precursors to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. nih.gov Compounds that modulate NAD+ levels have therapeutic potential in a range of diseases. Future research could explore the efficacy of this compound in models of:

Metabolic Disorders: By potentially influencing NAD+ dependent pathways, this compound could be investigated for its role in conditions such as diabetes and obesity.

Neurodegenerative Diseases: NAD+ depletion is implicated in the pathogenesis of several neurodegenerative disorders. The neuroprotective potential of this compound warrants investigation.

Oncology: Some nicotinamide derivatives have been explored as inhibitors of enzymes like nicotinamide N-methyltransferase (NNMT), which is overexpressed in certain cancers. nih.gov

Agrochemical Applications:

Derivatives of nicotinamide have been successfully developed as fungicides in agriculture. Research has demonstrated that specific substitutions on the nicotinamide scaffold can lead to potent activity against various plant pathogens. mdpi.com Future studies could assess the potential of this compound as:

A Fungicide: Screening against a panel of economically important fungal plant pathogens.

An Herbicide or Insecticide: Exploring its activity against common weeds and insect pests.

| Potential Application Area | Rationale | Example of Related Compound Activity |

| Therapeutic | ||

| Metabolic Disorders | Modulation of NAD+ metabolism | Nicotinamide riboside has shown benefits in metabolic studies nih.gov |

| Neurodegenerative Diseases | Potential to restore NAD+ levels in neurons | NAD+ precursors are being investigated for neuroprotection nih.gov |

| Oncology | Inhibition of cancer-related enzymes | NNMT inhibitors based on the nicotinamide scaffold have been developed nih.gov |

| Agrochemical | ||

| Fungicide | Broad-spectrum antifungal activity of nicotinamide derivatives | N-(thiophen-2-yl)nicotinamide derivatives show fungicidal activity mdpi.com |

Investigation of Resistance Mechanisms (if applicable) and Strategies to Overcome Them

Should this compound demonstrate significant biological activity, particularly in antimicrobial or anticancer applications, the potential for resistance development must be considered.

Potential Resistance Mechanisms:

Target Modification: Mutations in the target protein could reduce the binding affinity of the compound.

Increased Efflux: Cancer cells or microbes could upregulate efflux pumps to actively remove the compound.

Metabolic Degradation: The development of enzymatic pathways that metabolize and inactivate the compound.

Strategies to Overcome Resistance:

Combination Therapy: Using this compound in conjunction with other agents that have different mechanisms of action.

Development of Second-Generation Analogues: Designing new compounds that can bind to the mutated target or are not substrates for efflux pumps.

Inhibition of Resistance Mechanisms: Co-administering the compound with an inhibitor of a specific resistance mechanism, such as an efflux pump inhibitor.

Development of Next-Generation Analogues with Enhanced Potency and Desirable Properties

The development of next-generation analogues of this compound would be guided by the findings from SAR studies and investigations into its mechanism of action. The goal would be to design new compounds with:

Enhanced Potency: Higher activity at lower concentrations.

Improved Selectivity: Greater activity against the intended target with minimal off-target effects.

Favorable Pharmacokinetic Properties: Better absorption, distribution, metabolism, and excretion (ADME) profiles.

Reduced Potential for Resistance: Modifications that make the compound less susceptible to known resistance mechanisms.

The design of these analogues could be facilitated by computational modeling and in silico screening to predict the binding affinity and other properties of novel structures before their chemical synthesis.

Q & A

Basic: What are the established synthetic pathways for 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide, and what are their respective yields and challenges?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the reaction of 5,6-dichloronicotinoyl chloride with 2-methoxyethylamine under anhydrous conditions. Key steps include:

- Protection of reactive groups : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the acyl chloride intermediate.

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Yields range from 60–75%, with challenges including competing hydrolysis of the acyl chloride and byproduct formation from residual moisture .

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

A multi-technique approach is essential:

- NMR :

- ¹H NMR : Confirm the presence of the 2-methoxyethyl group (δ ~3.3–3.5 ppm for –OCH₃ and –CH₂–O–).

- ¹³C NMR : Verify the nicotinamide carbonyl signal (δ ~165–170 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to validate the molecular ion ([M+H]⁺) and isotopic pattern consistent with Cl substituents.

- HPLC/GC : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and rule out unreacted starting materials .

Advanced: What strategies are recommended for optimizing the metabolic stability of this compound in in vitro assays?

Methodological Answer:

Metabolic stability can be enhanced through structural modifications informed by enzymology:

- Deuterium incorporation : Replace labile hydrogens (e.g., α to the carbonyl) with deuterium to slow oxidative metabolism.

- Steric shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., ortho to the chloro groups).

- In vitro assays :

- Use liver microsomes (human or rodent) to quantify half-life (t₁/₂).

- Monitor metabolites via LC-MS/MS and compare with computational predictions (e.g., CYP450 docking simulations) .

Advanced: How can contradictory data regarding the biological activity of this compound be systematically addressed?

Methodological Answer:

Resolve discrepancies through:

- Dose-response standardization : Ensure consistent molar concentrations across assays (e.g., IC₅₀ in enzymatic vs. cellular assays).

- Cell line validation : Use authenticated cell lines (e.g., ATCC-certified) to rule out genetic drift.

- Positive/Negative controls : Include reference compounds (e.g., unmodified nicotinamide derivatives) to benchmark activity.

- Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch effects .

Basic: What analytical techniques are most suitable for assessing the purity of this compound in research settings?

Methodological Answer:

- HPLC :

- Column: C18, 5 µm, 250 × 4.6 mm.

- Mobile phase: 60:40 acetonitrile/water (0.1% trifluoroacetic acid).

- Detection: UV at 254 nm.

- Elemental Analysis : Verify %C, %H, %N, and %Cl (±0.3% theoretical).

- Karl Fischer titration : Quantify residual moisture (<0.5% w/w) to ensure compound stability .

Advanced: What are the implications of the 2-methoxyethyl group in this compound on its pharmacokinetic properties, and how can this be modeled computationally?

Methodological Answer:

The 2-methoxyethyl group enhances solubility and reduces plasma protein binding:

- LogP prediction : Use software like ChemAxon or Schrödinger to estimate lipophilicity (target LogP ~1.5–2.0).

- Molecular dynamics (MD) simulations : Model interactions with blood-brain barrier transporters or renal clearance pathways.

- Pharmacokinetic modeling : Apply compartmental models (e.g., NONMEM) to predict absorption/distribution based on in vitro permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.